molecular formula C11H17NO4 B15303787 tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate

tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B15303787
M. Wt: 227.26 g/mol
InChI Key: VVWTXOQOLJVYOS-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₉H₁₅Cl₃N₂O₂S₂, with a molecular weight of 353.72 g/mol . This compound is utilized as a building block in pharmaceutical synthesis, particularly in the development of spirocyclic and bicyclic frameworks for drug discovery.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-8-4-7(12)5-9(13)15-8/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

VVWTXOQOLJVYOS-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CC(=O)O2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC(=O)O2

Origin of Product

United States

Preparation Methods

Boc Protection of Nortropinone Hydrochloride

A widely documented method involves the Boc (tert-butoxycarbonyl) protection of nortropinone hydrochloride, a precursor characterized by its bicyclic framework. This approach leverages the reactivity of the amine group in nortropinone to form a stable carbamate under mild conditions.

Reaction Conditions and Protocol

In a representative procedure, nortropinone hydrochloride (50 mg, 3.093 mmol) is dissolved in dichloromethane (10 mL) and cooled to 0°C. Triethylamine (1.08 mL, 7.734 mmol) is added to deprotonate the amine, followed by the slow addition of di-tert-butyl dicarbonate (743 mg, 3.043 mmol). The reaction proceeds for 3 hours under stirring, after which the mixture is extracted with dichloromethane (40 mL), dried over anhydrous MgSO₄, and purified via silica gel chromatography (ethyl acetate/hexane, 1:5) to yield the product in 94.5% purity.

Key Parameters:
  • Temperature : 0°C to room temperature
  • Solvent : Dichloromethane
  • Base : Triethylamine
  • Yield : 94.5%

Lithium Bis(trimethylsilyl)amide-Mediated Enol Triflate Formation

For advanced derivatization, the compound serves as a precursor for enol triflate intermediates, which are pivotal in cross-coupling reactions. This method involves deprotonation followed by triflation.

Experimental Details

A solution of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (450 mg, 2.0 mmol) in tetrahydrofuran (15 mL) is cooled to -78°C under argon. Lithium bis(trimethylsilyl)amide (2.2 mL, 2.2 mmol, 1 M in THF) is added dropwise, and the mixture is stirred for 1 hour. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide (864 mg, 2.2 mmol) in THF (20 mL) is introduced, and the reaction is warmed to room temperature over 3 hours. Workup includes extraction with ethyl acetate, washing with sodium bicarbonate and brine, and chromatography (10% ethyl acetate/hexane) to isolate the enol triflate in 92% yield.

Key Parameters:
  • Temperature : -78°C to room temperature
  • Reagents : LDA (lithium diisopropylamide), triflating agent
  • Solvent : Tetrahydrofuran
  • Yield : 92%

Intramolecular Lactonization of Ethyl 2-Amino-4-(2-oxiranyl)butanoate

An alternative route employs ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride as a starting material. Intramolecular lactonization is induced under basic conditions to form the bicyclic lactone.

Procedure

The hydrochloride salt is suspended in a dichloromethane/diethyl ether mixture. Triethylamine is added to neutralize HCl, and the solution is stirred at room temperature for 12 hours. The product precipitates and is recrystallized from dichloromethane/diethyl ether, yielding crystals suitable for X-ray diffraction analysis.

Optimization and Troubleshooting

Boc Protection Challenges

  • Moisture Sensitivity : The reaction must be conducted under anhydrous conditions to prevent hydrolysis of di-tert-butyl dicarbonate.
  • Purification : Silica gel chromatography is critical to separate the product from unreacted starting materials and triethylamine salts.

Enol Triflate Stability

  • Temperature Control : Rapid warming from -78°C can lead to side reactions; gradual temperature increase is essential.
  • Side Products : Over-triflation or decomposition is mitigated by strict stoichiometric control of the triflating agent.

Lactonization Efficiency

  • Epoxide Reactivity : The stereoelectronic properties of the oxirane ring influence cyclization rates. Electron-withdrawing groups on the epoxide enhance reactivity.

Industrial Considerations

While laboratory-scale syntheses are well-established, industrial production requires addressing:

  • Cost-Effectiveness : Di-tert-butyl dicarbonate and LDA are expensive; bulk sourcing or alternative reagents may be necessary.
  • Safety : Exothermic reactions during Boc protection necessitate temperature-controlled reactors.
  • Waste Management : Recycling solvents like THF and dichloromethane reduces environmental impact.

Chemical Reactions Analysis

tert-Butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

Core Bicyclo Frameworks
  • Target Compound : 2-oxa-6-azabicyclo[3.2.1]octane with 3-oxo substitution.
  • tert-butyl (1R,5S)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (MFCD12404982): Features a 6-oxa-2-azabicyclo[3.2.1]octane core with a 7-oxo group, differing in the positions of oxygen and nitrogen atoms .
  • Spirocyclic Analogues : e.g., tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 885270-84-8) replaces the bicyclo system with a spiro[3.4]octane scaffold, altering ring strain and spatial flexibility .
Functional Group Variations
  • Ketone vs. Hydroxy Groups : tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 2166677-03-6) introduces a hydroxyl group at position 6, increasing polarity compared to the target compound’s 3-oxo group .
  • Aldehyde Substituents : tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS: 2089255-05-8) includes an aldehyde group, enabling further derivatization via nucleophilic addition .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate C₉H₁₅Cl₃N₂O₂S₂ 353.72 Chlorine/sulfur substituents; 3-oxo, 2-oxa-6-aza
tert-butyl (1R,5S)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate Not specified Not specified 7-oxo, 6-oxa-2-aza; stereoisomeric variation
tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate Not specified Not specified Spiro[3.4]octane core; enhanced ring strain
tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₂H₁₉NO₄ 241.28 Hydroxy group at position 6; increased polarity

Q & A

Q. How can computational tools predict reactivity and regioselectivity in derivatization?

  • Density Functional Theory (DFT) calculates transition-state energies to identify favored reaction pathways. Molecular docking screens potential bioactive conformers, while machine learning models trained on reaction databases predict optimal conditions for regioselective substitutions (e.g., at the 8-position vs. 3-oxo group) .

Data Analysis and Optimization

Q. What strategies resolve low crystallinity issues during X-ray analysis?

  • Co-crystallization with heavy atoms (e.g., iodine) improves diffraction quality. High-throughput screening of solvents (e.g., DMSO/water mixtures) enhances crystal formation. If amorphous, use microED (micro-electron diffraction) for nanocrystal analysis .

Q. How can researchers mitigate epimerization during Boc deprotection?

  • Use mild acidic conditions (e.g., 10% TFA in DCM at 0°C) and minimize reaction time. Alternatively, employ enzyme-mediated deprotection (e.g., penicillin acylase) to preserve stereochemistry .

Functionalization and Applications

Q. What reactions enable diversification of the bicyclic core for library synthesis?

  • Reductive amination of the 3-oxo group introduces alkyl/aryl substituents. Cross-coupling (e.g., Suzuki-Miyaura at brominated positions) adds aromatic diversity. Click chemistry (CuAAC) with azido derivatives expands structural complexity for high-throughput screening .

Q. How does the 2-oxa group influence the compound’s pharmacokinetic properties?

  • The oxygen atom enhances water solubility and metabolic stability by reducing cytochrome P450-mediated oxidation. Molecular dynamics simulations show improved blood-brain barrier penetration compared to non-oxygenated analogs, making it suitable for CNS-targeted therapies .

Conflict Resolution in Data Interpretation

Q. How should researchers address conflicting bioactivity data across derivatives?

  • Perform dose-response assays to validate potency thresholds. Use structural proteomics (e.g., hydrogen-deuterium exchange mass spectrometry) to confirm target engagement. Cross-validate with in silico binding affinity predictions to reconcile discrepancies between in vitro and cellular activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.